2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Overview
Description
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a hexafluoroisopropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol typically involves the reaction of 3-bromophenylboronic acid with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromophenylboronic acid+Hexafluoroacetone→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hexafluoroisopropanol group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylboronic acid
- 4-Bromophenylacetic acid
- 2-Bromo-1-(2,5-dichlorothien-3-yl) ethanone
Uniqueness
2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and stability.
Properties
IUPAC Name |
2-(3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYZNWUWFDZJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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